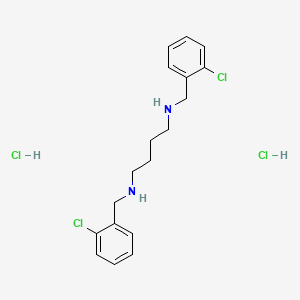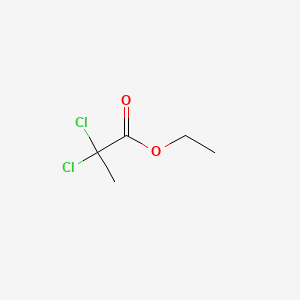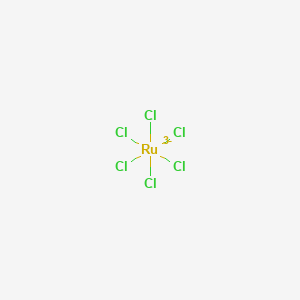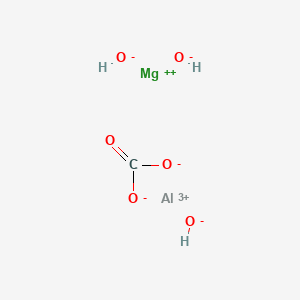
(4-Chloro-cyclohexyl)-acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-cyclohexyl)-acetic acid methyl ester is an organic compound with a cyclohexane ring substituted with a chlorine atom at the 4-position and an acetic acid methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-cyclohexyl)-acetic acid methyl ester typically involves the following steps:
Chlorination of Cyclohexane: Cyclohexane is chlorinated to introduce a chlorine atom at the 4-position. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Acetic Acid Derivative: The chlorinated cyclohexane is then reacted with acetic acid or its derivatives to form the acetic acid group. This step may involve the use of acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the acetic acid group with methanol to form the methyl ester. This reaction is typically catalyzed by an acid such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
(4-Chloro-cyclohexyl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atom.
科学研究应用
(4-Chloro-cyclohexyl)-acetic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Chloro-cyclohexyl)-acetic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with biological molecules. The chlorine atom may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cyclohexyl-acetic acid methyl ester: Lacks the chlorine atom, resulting in different chemical and biological properties.
(4-Bromo-cyclohexyl)-acetic acid methyl ester: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
(4-Chloro-cyclohexyl)-acetic acid ethyl ester: Similar structure but with an ethyl ester group, affecting its solubility and reactivity.
Uniqueness
(4-Chloro-cyclohexyl)-acetic acid methyl ester is unique due to the presence of the chlorine atom, which influences its chemical reactivity and potential applications. The chlorine atom can enhance the compound’s stability and modify its interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H15ClO2 |
|---|---|
分子量 |
190.67 g/mol |
IUPAC 名称 |
methyl 2-(4-chlorocyclohexyl)acetate |
InChI |
InChI=1S/C9H15ClO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8H,2-6H2,1H3 |
InChI 键 |
YIBBBINVQLGREH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1CCC(CC1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


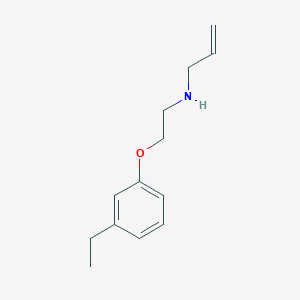
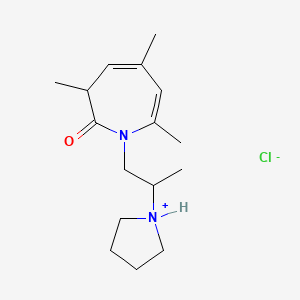
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
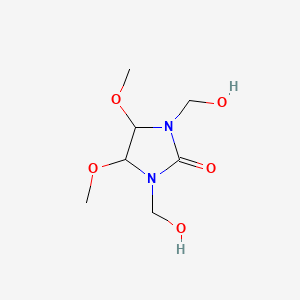
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
